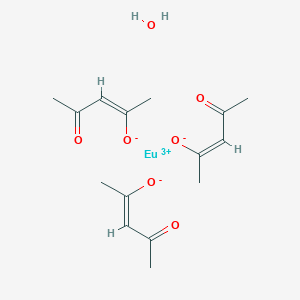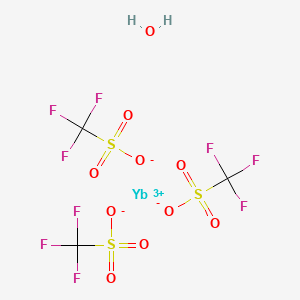
Dichlorobis(pentane-2,4-dionato-O,O')tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(pentane-2,4-dionato-O,O’)tin is a coordination compound that features tin as the central metal atom coordinated to two pentane-2,4-dionato ligands and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(pentane-2,4-dionato-O,O’)tin typically involves the reaction of tin(IV) chloride with pentane-2,4-dione (also known as acetylacetone) in the presence of a suitable solvent. The reaction can be represented as follows:
SnCl4+2CH3COCH2COCH3→Sn(C5H7O2)2Cl2+2HCl
This reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of Dichlorobis(pentane-2,4-dionato-O,O’)tin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)tin undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or other donor molecules.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially leading to different coordination environments.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules, leading to the formation of heterometallic complexes or supramolecular assemblies.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted tin complexes, while oxidation reactions can lead to higher oxidation state tin compounds.
Scientific Research Applications
Dichlorobis(pentane-2,4-dionato-O,O’)tin has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions, polymerization, and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and sensing.
Medicinal Chemistry: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of metal-based drugs and diagnostic agents.
Biological Studies: It is used in biological studies to understand the interactions of metal complexes with biomolecules and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of Dichlorobis(pentane-2,4-dionato-O,O’)tin involves coordination interactions between the tin center and the ligands. The pentane-2,4-dionato ligands act as bidentate chelators, forming stable five-membered rings with the tin atom. The chloride ligands provide additional stability to the complex. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, through coordination or electrostatic interactions, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dichlorobis(pentane-2,4-dionato-O,O’)titanium
- Dichlorobis(pentane-2,4-dionato-O,O’)rhenium
- Dichlorobis(pentane-2,4-dionato-O,O’)vanadium
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)tin is unique due to the presence of tin as the central metal atom, which imparts distinct chemical properties compared to similar compounds with other metal centers. The tin center can exhibit different oxidation states and coordination environments, leading to diverse reactivity and potential applications. Additionally, the compound’s ability to form stable complexes with various ligands makes it a versatile building block for the synthesis of advanced materials and catalysts.
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;tin(4+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMARTPDQMQTRX-VGKOASNMSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16919-46-3 |
Source


|
| Record name | Dichlorobis(pentane-2,4-dionato-O,O')tin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














